2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
CAS No.: 1156136-99-0
Cat. No.: VC2802074
Molecular Formula: C7H5Cl2NO4S
Molecular Weight: 270.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156136-99-0 |
|---|---|
| Molecular Formula | C7H5Cl2NO4S |
| Molecular Weight | 270.09 g/mol |
| IUPAC Name | 2-chloro-3-methyl-5-nitrobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H5Cl2NO4S/c1-4-2-5(10(11)12)3-6(7(4)8)15(9,13)14/h2-3H,1H3 |
| Standard InChI Key | XSAANHICTIQCKE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride belongs to the class of aromatic sulfonyl chlorides, featuring a benzene ring with four distinct functional groups. The compound is characterized by the following key identifiers:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-chloro-3-methyl-5-nitrobenzenesulfonyl chloride |
| CAS Number | 1156136-99-0 |
| Molecular Formula | C₇H₅Cl₂NO₄S |
| Molecular Weight | 270.09 g/mol |
| PubChem CID | 43455752 |
| InChI | InChI=1S/C7H5Cl2NO4S/c1-4-2-5(10(11)12)3-6(7(4)8)15(9,13)14/h2-3H,1H3 |
| InChIKey | XSAANHICTIQCKE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)N+[O-] |
The structure consists of a benzene ring with chlorine at position 2, a methyl group at position 3, a nitro group at position 5, and a sulfonyl chloride group at position 1. This specific arrangement of substituents creates a distinct electronic environment that influences the compound's reactivity and chemical behavior .
Spectroscopic Characterization
Spectroscopic data provides crucial information for structure confirmation and purity assessment. For 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride, predicted collision cross-section data from mass spectrometry offers valuable insight into its molecular dimensions and behavior.
Mass Spectrometry Data
Table 1: Predicted Collision Cross-Section Data for 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 269.93892 | 150.1 |
| [M+Na]+ | 291.92086 | 164.2 |
| [M+NH₄]+ | 286.96546 | 157.9 |
| [M+K]+ | 307.89480 | 159.1 |
| [M-H]- | 267.92436 | 151.8 |
| [M+Na-2H]- | 289.90631 | 155.3 |
| [M]+ | 268.93109 | 153.5 |
| [M]- | 268.93219 | 153.5 |
This collision cross-section data provides valuable information for mass spectrometric identification and characterization of the compound .
Reactions and Chemical Behavior
As a sulfonyl chloride derivative, 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride can participate in a variety of chemical reactions, with its reactivity influenced by the specific electronic and steric environment created by its substituents.
Nucleophilic Substitution Reactions
The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles:
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Reaction with Amines:
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Forms sulfonamides (R-SO₂-NR'R'')
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Generally proceeds readily at moderate temperatures
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Reaction with Alcohols:
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Forms sulfonate esters (R-SO₂-OR')
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Typically requires basic conditions
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Reaction with Thiols:
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Forms thiosulfonates (R-SO₂-SR')
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Hydrolysis:
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Reaction with water leads to sulfonic acids (R-SO₂-OH)
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Electronic and Steric Effects
The specific substitution pattern in 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride affects its reactivity:
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Electronic Effects:
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The nitro group (-NO₂) at position 5 is strongly electron-withdrawing
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The chlorine atom at position 2 is moderately electron-withdrawing
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The methyl group at position 3 is weakly electron-donating
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These combined effects influence the electrophilicity of the sulfonyl chloride group
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Steric Effects:
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Substituents at positions 2 and 3 create steric hindrance around the sulfonyl chloride group
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This steric environment can influence reaction rates and selectivity with different nucleophiles
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Applications and Uses
2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride, like other substituted sulfonyl chlorides, has various potential applications in synthetic chemistry and chemical research.
Synthetic Intermediates
One of the primary applications of sulfonyl chlorides is as synthetic intermediates:
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Preparation of Sulfonamides:
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Reaction with amines produces sulfonamides
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Sulfonamides are important structural motifs in many pharmaceuticals
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Synthesis of Sulfonate Esters:
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Reaction with alcohols produces sulfonate esters
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These compounds can serve as useful alkylating agents or leaving groups
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Protection of Amino Groups:
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Sulfonyl chlorides are used to protect amino groups in peptide synthesis
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The resulting sulfonamides can be selectively cleaved under appropriate conditions
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Pharmaceutical Applications
The unique substitution pattern of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride could make its derivatives valuable in pharmaceutical research:
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Building Blocks for Drug Candidates:
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The specific arrangement of functional groups provides opportunities for structure-activity relationship studies
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Multiple points for further functionalization and modification
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Pharmacophore Development:
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The sulfonamide derivatives may exhibit biological activities worth investigating
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The presence of multiple functional groups allows for tuning of pharmacokinetic properties
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| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H314 | Causes severe skin burns and eye damage |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
These hazard statements reflect the compound's corrosive nature and potential health hazards.
Related Compounds
Several compounds structurally related to 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride provide context for understanding its chemical properties and behavior.
Comparative Analysis
Table 3: Comparison of 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride | C₇H₅Cl₂NO₄S | 270.09 | Reference compound |
| 3-Methyl-5-nitrobenzene-1-sulfonyl chloride | C₇H₆ClNO₄S | 235.65 | No chlorine at position 2 |
| 2-Methyl-3-nitrobenzene-1-sulfonyl chloride | C₇H₆ClNO₄S | 235.64 | Different arrangement of methyl and nitro groups |
| 2-Chloro-5-nitrobenzene-1-sulfonyl chloride | C₆H₃Cl₂NO₄S | 256.07 | No methyl group |
| 5-Methyl-2-nitrobenzene-1-sulfonyl chloride | C₇H₆ClNO₄S | 235.65 | Different arrangement of substituents |
This comparison highlights how subtle structural differences can influence the properties and reactivity patterns of these related compounds .
Structure-Activity Relationships
The positional isomers and related compounds differ in their electronic and steric properties:
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Different arrangements of electron-withdrawing and electron-donating groups affect the electronic distribution within the molecule
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The position of substituents relative to the sulfonyl chloride group influences its reactivity toward nucleophiles
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Steric hindrance created by substituents in ortho positions (as in 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride) can affect reaction rates and selectivity
These structure-activity relationships are important considerations when selecting specific sulfonyl chlorides for particular synthetic applications .
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